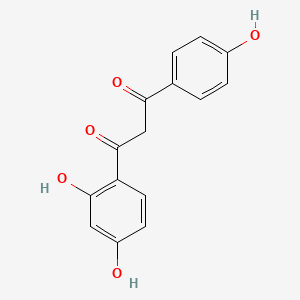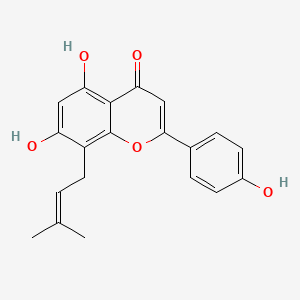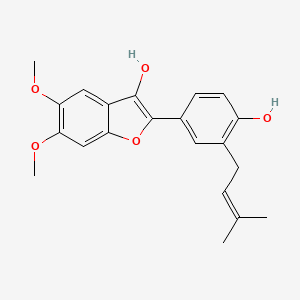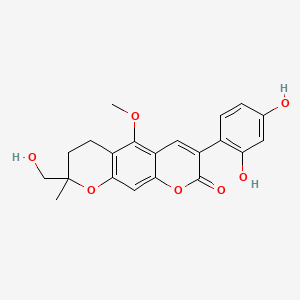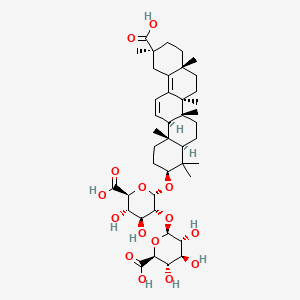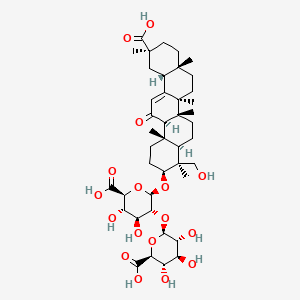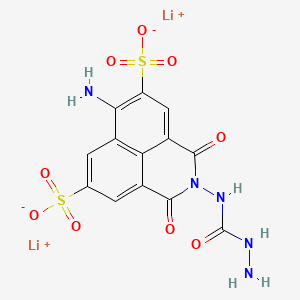
Lucifer Yellow CH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucifer Yellow CH: is a water-soluble fluorescent dye commonly used in neuroscience research. Its excitation/emission peaks are at 428/536 nm. The compound contains a carbohydrazide (CH) group, allowing it to covalently link to surrounding biomolecules during aldehyde fixation. Researchers favor it for studying neuronal morphology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Neuronale Rückverfolgung::
- Lucifer Yellow CH wird häufig für die Rückverfolgung neuronaler Prozesse verwendet.
- Es hilft, dendritische Arborisationen, Axone und synaptische Verbindungen zu visualisieren.
- Forscher injizieren es in Neuronen oder wenden es auf Gewebeschnitte für Bildgebungsstudien an.
- Über die Neurowissenschaft hinaus findet this compound Anwendungen in der Zellbiologie, Medizin und Industrie.
- Es unterstützt die Untersuchung der Zellviabilität, Proliferation und Funktion.
5. Wirkmechanismus
- Der Mechanismus von this compound beinhaltet die kovalente Bindung an Biomoleküle während der Aldehyd-Fixierung.
- Es markiert selektiv Zellen und Strukturen und unterstützt die Visualisierung und Charakterisierung.
Wirkmechanismus
- Lucifer Yellow CH’s mechanism involves covalent binding to biomolecules during aldehyde fixation.
- It selectively labels cells and structures, aiding in visualization and characterization.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lucifer Yellow CH contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying the interactions between this compound and various enzymes, proteins, and other biomolecules within the cell.
Cellular Effects
This compound has been shown to be particularly useful in studying neuronal morphology . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .
Molecular Mechanism
The unique mechanism of action of this compound involves its ability to travel through gap junctions, the specialized intercellular connections that allow direct chemical and electrical communication between cells . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This compound fades relatively slowly in blue light, and researchers have been able to photograph the same neuron for several hours . This indicates that this compound has a high degree of stability, making it suitable for long-term studies of cellular function in both in vitro and in vivo settings .
Transport and Distribution
This compound is taken up into cells by a directly energized process . Its transport and distribution within cells and tissues are influenced by this process, as well as by its interactions with various biomolecules .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endosomal vacuoles of cells . Its subcellular localization and the effects on its activity or function are largely determined by its interactions with various cellular structures and biomolecules .
Vorbereitungsmethoden
Synthetic Routes::
- Lucifer Yellow CH can be synthesized through various routes, including condensation reactions.
- One common method involves reacting 4-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate 4-hydroxybenzaldehyde hydrazone .
- The hydrazone is then further reacted with 4,5-dimethylthiazol-2-yl-2,5-diphenyltetrazolium bromide (MTT) to yield this compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- These methods ensure high yield and purity, meeting the demands of research and commercial applications.
Analyse Chemischer Reaktionen
Reaktionen::
- Lucifer Yellow CH durchläuft verschiedene Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien umfassen Oxidationsmittel wie Natriumhypochlorit und Reduktionsmittel wie Natriumborhydrid .
- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
- Lucifer Yellow CH zeichnet sich durch seine Wasserlöslichkeit und die CH-Gruppe aus.
- Ähnliche Verbindungen umfassen Lucifer Yellow Kaliumsalz und Lucifer Yellow Dilithiumsalz .
Eigenschaften
| { "Design of the Synthesis Pathway": "Lucifer Yellow carbohydrazide can be synthesized by the reaction of Lucifer Yellow ethylenediamine with hydrazine hydrate.", "Starting Materials": ["Lucifer Yellow ethylenediamine", "hydrazine hydrate"], "Reaction": [ "Dissolve Lucifer Yellow ethylenediamine (1.0 g) in 10 mL of ethanol.", "Add hydrazine hydrate (0.5 mL) to the above solution and stir for 2 hours at room temperature.", "Filter the mixture and wash the solid with ethanol.", "Dry the solid at 60°C under vacuum to obtain Lucifer Yellow carbohydrazide as a yellow powder (yield: 80%)." ] } | |
| 67769-47-5 | |
Molekularformel |
C13H11N5O9S2 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
OVPVVOAYSGVQSZ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Kanonische SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Aussehen |
Solid powder |
| 67769-47-5 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
dilithium 6-amino-2-((hydrazinocarbonyl)amino)-2, 3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5,8- disulfonate lucifer yellow lucifer yellow CH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)



